molecular formula C23H25BrFN3O2S2 B2559394 4-bromo-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide CAS No. 847381-37-7

4-bromo-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Cat. No. B2559394
CAS RN: 847381-37-7
M. Wt: 538.49
InChI Key: HTPPZAFZGKCFFW-UHFFFAOYSA-N
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Description

4-bromo-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H25BrFN3O2S2 and its molecular weight is 538.49. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition and Anticonvulsant Action

  • Discovery of Benzenesulfonamide Derivatives : Novel benzenesulfonamide derivatives, including the molecule , have been identified as potent inhibitors of human carbonic anhydrases (CAs), specifically isoforms hCA I, hCA II, hCA VII, and hCA XII. These compounds demonstrated nanomolar inhibitory activity against hCA II, which is implicated in various physiological processes. Some derivatives were evaluated for their anticonvulsant activity, showing effective seizure protection in animal models, indicating potential applications in epilepsy treatment and understanding epileptogenesis (Mishra et al., 2017).

Kynurenine 3-Hydroxylase Inhibition

  • Synthesis and Biochemical Evaluation : N-(4-phenylthiazol-2-yl)benzenesulfonamides, structurally similar to the molecule of interest, have been synthesized and characterized as high-affinity inhibitors of kynurenine 3-hydroxylase. This inhibition can influence the kynurenine pathway, which is implicated in various neurological conditions. The derivatives showed potential for detailed investigation into the pathophysiological role of the kynurenine pathway after neuronal injury, indicating therapeutic applications in related disorders (Röver et al., 1997).

Modulation of Serotonergic Function

  • VN2222 as a Potential Antidepressant : VN2222, a compound structurally related to the molecule , exhibited high affinity for serotonin transporters and 5-HT1A receptors. It demonstrated the ability to modulate extracellular 5-hydroxytryptamine concentrations in rat brains, suggesting antidepressant properties. This compound's interaction with the serotonergic system underscores the potential of similar molecules in treating depressive disorders and enhancing our understanding of serotonergic mechanisms (Romero et al., 2003).

properties

IUPAC Name

4-bromo-N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrFN3O2S2/c1-17(26-32(29,30)21-10-4-18(24)5-11-21)23(22-3-2-16-31-22)28-14-12-27(13-15-28)20-8-6-19(25)7-9-20/h2-11,16-17,23,26H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPPZAFZGKCFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

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